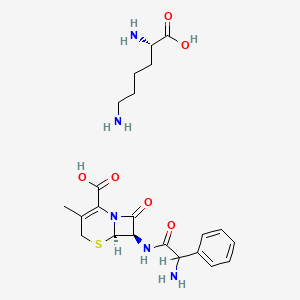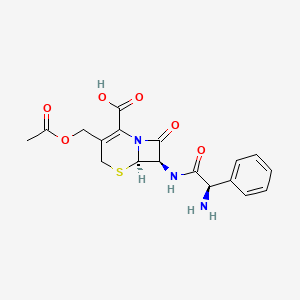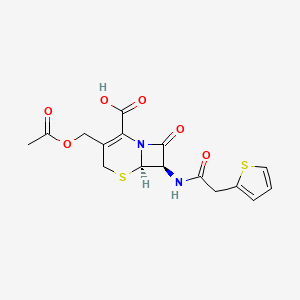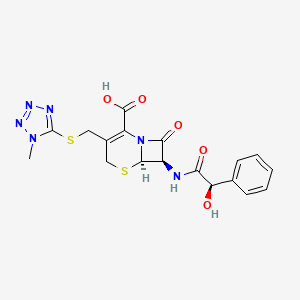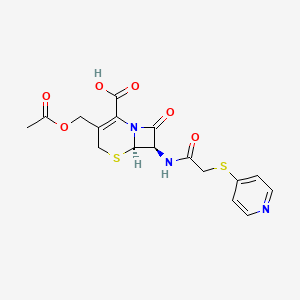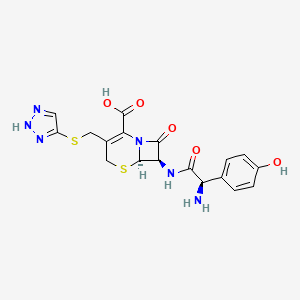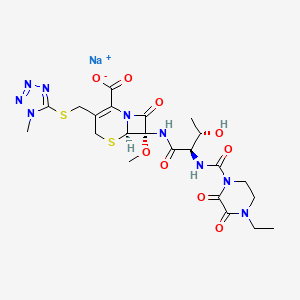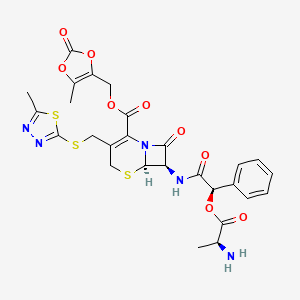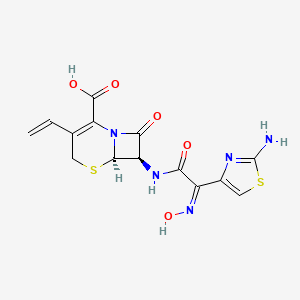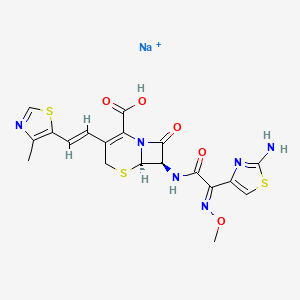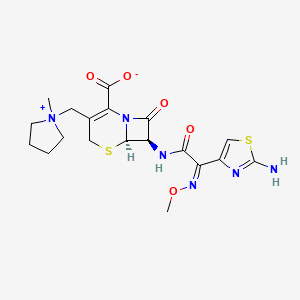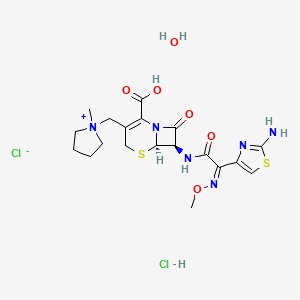
Lumeton forte
Overview
Description
Chlortoluron-mecoprop mixture is a bioactive chemical compound used primarily in agricultural settings. It is a combination of two herbicides: chlortoluron and mecoprop. Chlortoluron is a phenylurea herbicide, while mecoprop is a chlorophenoxy herbicide. This mixture is effective in controlling a wide range of broadleaf weeds and grasses in cereal crops such as wheat and barley .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chlortoluron: : The synthesis of chlortoluron involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. This is then reacted with dimethylamine to produce the final product .
Reaction: [ \text{Aryl-NH}_2 + \text{COCl}_2 \rightarrow \text{Aryl-NCO} ] [ \text{Aryl-NCO} + \text{NH(CH}_3\text{)}_2 \rightarrow \text{Aryl-NHCON(CH}_3\text{)}_2 ]
-
Mecoprop: : Mecoprop is synthesized through the chlorination of phenoxyacetic acid, followed by esterification and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of chlortoluron and mecoprop involves large-scale chemical synthesis using the above-mentioned reactions. The processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Reduction: Mecoprop can undergo reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
Chlortoluron: Oxidative N-demethylation produces less phytotoxic derivatives.
Mecoprop: Substitution reactions can yield various esterified or hydroxylated products.
Scientific Research Applications
Chlortoluron-mecoprop mixture has several applications in scientific research:
Mechanism of Action
Chlortoluron
Chlortoluron inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from Q_A to Q_B. This interruption in the photosynthetic electron transport chain ultimately leads to plant death .
Mecoprop
Mecoprop acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Comparison with Similar Compounds
Similar Compounds
Diuron: Another phenylurea herbicide with a similar mechanism of action to chlortoluron.
2,4-D: A chlorophenoxy herbicide similar to mecoprop, widely used for broadleaf weed control.
Uniqueness
The combination of chlortoluron and mecoprop in a single mixture provides a broader spectrum of weed control compared to using either compound alone. This synergistic effect makes the mixture particularly effective in agricultural settings .
Properties
CAS No. |
37341-10-9 |
|---|---|
Molecular Formula |
C20H24Cl2N2O4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid;3-(3-chloro-4-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O.C10H11ClO3/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h4-6H,1-3H3,(H,12,14);3-5,7H,1-2H3,(H,12,13) |
InChI Key |
ROGAZCSFJFDQIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlortoluron-mecoprop mixt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


